molecular formula C25H33BrO8 B12942855 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine

2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine

Katalognummer: B12942855
Molekulargewicht: 541.4 g/mol
InChI-Schlüssel: LBFNCSFZRPNUIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine is a complex organic compound known for its unique structure and properties. It is a derivative of dibenzo-24-crown-8, a macrocyclic compound that is widely used in various chemical applications due to its ability to form complexes with metal ions .

Vorbereitungsmethoden

The synthesis of 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine typically involves the bromination of dibenzo-24-crown-8. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include nucleophiles such as amines, thiols, and alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine exerts its effects is primarily through its ability to form stable complexes with metal ions. The molecular structure allows for the encapsulation of metal ions, facilitating their transport and reactivity. This property is exploited in various chemical and biological applications, where the compound acts as a molecular transporter or catalyst.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine stands out due to its unique structure and high affinity for metal ions. Similar compounds include:

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Eigenschaften

Molekularformel

C25H33BrO8

Molekulargewicht

541.4 g/mol

IUPAC-Name

14-(bromomethyl)-2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12(17),13,15,28,30-hexaene

InChI

InChI=1S/C25H33BrO8/c26-20-21-5-6-24-25(19-21)34-18-14-30-10-9-28-12-16-32-23-4-2-1-3-22(23)31-15-11-27-7-8-29-13-17-33-24/h1-6,19H,7-18,20H2

InChI-Schlüssel

LBFNCSFZRPNUIB-UHFFFAOYSA-N

Kanonische SMILES

C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=C(C=CC(=C3)CBr)OCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.